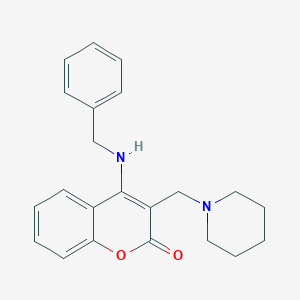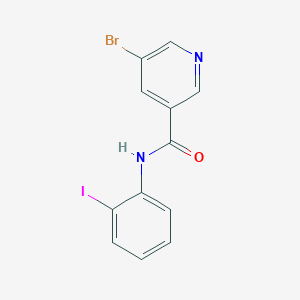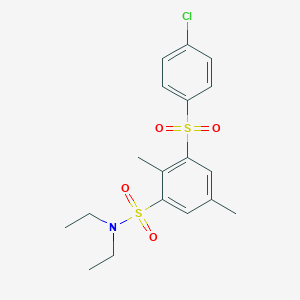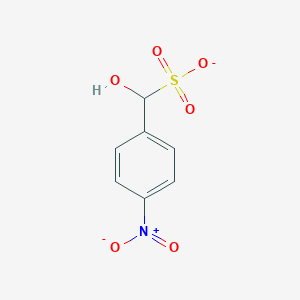
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide, also known as HCC-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. HCC-1 is a member of the family of sulfonylurea compounds, which are known for their ability to inhibit the activity of certain enzymes. In
Mecanismo De Acción
The mechanism of action of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes, particularly carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate, which is necessary for the regulation of acid-base balance in the body. The exact mechanism by which N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide inhibits carbonic anhydrase is not known, but it is thought to involve the binding of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide to the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide are not fully understood, but it is known to have an impact on the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase by N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide leads to a decrease in the production of bicarbonate, which can lead to metabolic acidosis. N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has also been shown to have an impact on the activity of certain enzymes involved in the production of reactive oxygen species, which could have implications for its use as a photosensitizer in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is its potential as a photosensitizer in cancer treatment. Its ability to selectively destroy cancer cells could make it a valuable tool in the fight against cancer. However, there are limitations to its use in lab experiments. N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is a synthetic compound, which means that it is expensive to produce and may not be readily available for use in lab experiments. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide. One area of interest is its potential as a photosensitizer in cancer treatment. Further research is needed to determine the optimal conditions for its use and to explore its potential in the treatment of different types of cancer.
Another area of interest is the development of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide analogues with improved properties. Analogues could be developed that are more selective for certain enzymes or that have improved photosensitizing properties.
Finally, further research is needed to fully understand the mechanism of action of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide. This could lead to the development of new drugs that target the same enzymes as N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide, but with improved properties and fewer side effects.
Conclusion:
In conclusion, N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide is a synthetic compound with potential applications in scientific research. Its ability to inhibit the activity of certain enzymes and act as a photosensitizer make it a valuable tool in the fight against cancer. However, further research is needed to fully understand its mechanism of action and to develop analogues with improved properties.
Métodos De Síntesis
The synthesis of N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2,3,5,5,6,6-hexachlorocyclohex-1-ene-4-one in the presence of a base such as triethylamine. This reaction yields N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide as a white crystalline solid with a melting point of 210-213°C.
Aplicaciones Científicas De Investigación
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has been studied extensively for its potential use in scientific research. One area of interest is its ability to inhibit the activity of certain enzymes. N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition has potential applications in the treatment of conditions such as glaucoma and epilepsy.
Another area of interest is N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide's potential as a photosensitizer. Photosensitizers are compounds that can be activated by light to produce reactive oxygen species, which can be used to selectively destroy cancer cells. N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide has been shown to have potential as a photosensitizer in the treatment of certain types of cancer.
Propiedades
Nombre del producto |
N-(2,3,5,5,6,6-hexachloro-4-oxo-2-cyclohexen-1-ylidene)-4-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H7Cl6NO3S |
Peso molecular |
470 g/mol |
Nombre IUPAC |
(NE)-N-(2,3,5,5,6,6-hexachloro-4-oxocyclohex-2-en-1-ylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H7Cl6NO3S/c1-6-2-4-7(5-3-6)24(22,23)20-10-8(14)9(15)11(21)13(18,19)12(10,16)17/h2-5H,1H3/b20-10+ |
Clave InChI |
XCJBECIIFHPJBI-KEBDBYFISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)


![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)

![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)
